1-Bromo-4-(2-iodoethoxy)benzene
Description
1-Bromo-4-(2-iodoethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with a bromine atom at the para position and a 2-iodoethoxy group. The iodine atom in the ethoxy substituent enhances its reactivity in cross-coupling reactions, making it a valuable intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceuticals and materials science.
Properties
CAS No. |
620176-82-1 |
|---|---|
Molecular Formula |
C8H8BrIO |
Molecular Weight |
326.96 g/mol |
IUPAC Name |
1-bromo-4-(2-iodoethoxy)benzene |
InChI |
InChI=1S/C8H8BrIO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6H2 |
InChI Key |
PAUFBHZSGDZPFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCI)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and reactivity differences between 1-Bromo-4-(2-iodoethoxy)benzene and related brominated benzene derivatives:
Key Comparisons:
Reactivity: The iodoethoxy group in the target compound offers superior regioselectivity in cross-coupling reactions compared to bromine-only analogs. For example, in Sonogashira coupling, iodine’s higher leaving-group ability enables selective alkyne insertion . Fluorinated alkoxy groups (e.g., CF₃O, CF₂O) enhance electrophilicity, facilitating Pd-catalyzed arylations with heterocycles (e.g., imidazoles, thiazoles) .
Stability: Iodo-substituted compounds are less stable than fluoro- or methoxy-substituted analogs due to the weaker C-I bond, necessitating storage in dark, cool environments .
Applications :
- 1-Bromo-4-(trifluoromethoxy)benzene is pivotal in agrochemical and drug synthesis, leveraging its electron-withdrawing properties for bioactive molecule design .
- 1-Bromo-4-(difluoromethoxy)benzene excels in catalytic arylations, achieving high yields (up to 93%) with heteroarenes .
- The target compound’s iodine atom may find niche applications in radiopharmaceuticals or as a heavy-atom marker in crystallography.
Synthetic Challenges :
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